Bienvenue dans la boutique en ligne BenchChem!

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Irinotecan synthesis Camptothecin analog Process chemistry

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS 143254-82-4) is the crystalline hydrochloride salt of [1,4′-bipiperidine]-1′-carbonyl chloride, a dual-piperidine acyl chloride building block with molecular formula C₁₁H₂₀Cl₂N₂O and molecular weight 267.20 g/mol. This compound serves as a pivotal reactive intermediate for introducing the 4-piperidinopiperidine-1-carbonyloxy motif, most notably in the synthesis of the topoisomerase I inhibitor irinotecan hydrochloride trihydrate.

Molecular Formula C11H20Cl2N2O
Molecular Weight 267.19 g/mol
CAS No. 143254-82-4
Cat. No. B139899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
CAS143254-82-4
Molecular FormulaC11H20Cl2N2O
Molecular Weight267.19 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl
InChIInChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H
InChIKeyVBXXNCHZAMNCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride (CAS 143254-82-4) – Procurement-Ready Intermediate for Irinotecan and Beyond


1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS 143254-82-4) is the crystalline hydrochloride salt of [1,4′-bipiperidine]-1′-carbonyl chloride, a dual-piperidine acyl chloride building block with molecular formula C₁₁H₂₀Cl₂N₂O and molecular weight 267.20 g/mol . This compound serves as a pivotal reactive intermediate for introducing the 4-piperidinopiperidine-1-carbonyloxy motif, most notably in the synthesis of the topoisomerase I inhibitor irinotecan hydrochloride trihydrate [1]. It is also employed in the preparation of etoposide prodrugs for dual prodrug-enzyme antitumor therapy and macrocyclic urea-based Chk1 inhibitors . Commercial specifications typically cite a standard purity of ≥97%, with the material supplied as a white to off-white crystalline powder that must be stored under inert atmosphere at 2–8°C .

Why 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride Cannot Be Simply Replaced by Its Free Base or Alternative Acylating Agents


The hydrochloride salt form (CAS 143254-82-4) is not interchangeable with the corresponding free base, 1-chlorocarbonyl-4-piperidinopiperidine (CAS 103816-19-9), or with other piperidine carbonyl chlorides, because the salt determines the critical balance of reactivity, stability, and purity required for reproducible large-scale coupling. The free base is a low-melting solid (mp 60–64°C) with documented moisture sensitivity and limited storage stability, whereas the hydrochloride salt is a high-melting crystalline powder (mp 205–210°C, dec.) with demonstrably enhanced storage stability under inert atmosphere . In the pivotal irinotecan manufacturing process, substituting the HCl salt with the free base reduced the final irinotecan hydrochloride trihydrate yield from 60 g to 25 g (per 50 g of starting 7-ethyl-10-hydroxycamptothecin), a 2.4-fold loss of productivity [1]. Furthermore, the acyl chloride moiety in the free base is more prone to hydrolysis and dimerization side reactions, generating impurity profiles that require chromatographic purification, whereas the HCl salt process obviates column chromatography entirely [1]. Generic substitution therefore directly compromises yield, purity, and process economics.

Quantitative Differentiation Evidence: 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride vs. Free Base and Alternative Intermediates


2.4-Fold Enhancement of Irinotecan Hydrochloride Trihydrate Yield Using the HCl Salt Versus the Free Base

In a direct head-to-head comparison within the same patent, the hydrochloride salt form of 1-chlorocarbonyl-4-piperidinopiperidine (CAS 143254-82-4) delivered more than double the yield of the final active pharmaceutical ingredient, irinotecan hydrochloride trihydrate, relative to the free base form (CAS 103816-19-9). When 50 g of 7-ethyl-10-hydroxycamptothecin (synthetic) was reacted with the free base, irinotecan hydrochloride trihydrate yield was 25 g; when the identical quantity of starting material was reacted with the HCl salt under the same process conditions, the yield reached 60 g [1]. This represents a quantified 2.4-fold yield advantage. The patent explicitly states that the use of the hydrochloride salt led to 'surprising results of enhanced yield of Irinotecan hydrochloride trihydrate to two folds having improved purity level' and that 'the above objectives could not have been achieved successfully but for using ... 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride' [1].

Irinotecan synthesis Camptothecin analog Process chemistry

Thermal Stability Differentiation: Hydrochloride Salt Melting Point >205°C Versus Free Base at 60–64°C

The hydrochloride salt exhibits a melting point of 205–210°C with decomposition (or 180–185°C depending on vendor specification), while the corresponding free base (CAS 103816-19-9) melts at only 60–64°C [1]. This ~140–150°C elevation in melting point reflects substantially stronger crystal lattice energy in the salt form, which directly correlates with reduced vapor pressure, lower hygroscopicity, and enhanced ambient storage stability. The patent literature explicitly claims that the hydrochloride salt possesses 'enhanced storage stability' compared to the free base, and that this property makes the manufacturing process 'more consistent and easily operable' [2]. The free base is a low-melting solid with a predicted boiling point of 344.5°C, indicating significant volatility and potential handling losses at elevated process temperatures. In contrast, the hydrochloride salt decomposes before boiling, which is advantageous for containment in reactor environments [1].

Solid-state stability Salt selection Process safety

Synthesis Purity and Dimer Impurity Control: Free Base Route Achieves 99.80% GC Purity; HCl Salt Process Eliminates Chromatography

The free base 1-chlorocarbonyl-4-piperidinopiperidine can be synthesized via the triphosgene route in dichloromethane with 98.5% isolated yield and 99.80% GC purity, with no detectable dimer impurities by GC analysis . However, this free base route involves handling triphosgene and requires careful temperature control (20–25°C) to avoid exothermic side reactions. The hydrochloride salt, when prepared via the improved phosgene/methylene chloride process (US 7,662,964 B2), can be obtained with dimer impurity levels of less than 5%, and under optimized conditions less than 1% [1]. Critically, the patent literature demonstrates that the hydrochloride salt route obviates the need for column chromatography purification of the downstream irinotecan intermediate—a step required when the free base is employed—representing a substantial process simplification [2]. Commercial vendors routinely supply the HCl salt at ≥97% standard purity, with batch-specific QC certificates (NMR, HPLC, GC) available upon request .

Impurity control Process analytical technology Dimer formation

Regulatory Reference Standard Designation: Irinotecan Impurity 7 HCl and Pharmacopeial Traceability

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS 143254-82-4) is formally designated as Irinotecan Impurity 7 (HCl salt) and is supplied as a fully characterized reference standard compliant with regulatory guidelines [1]. This designation means the compound is used in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial irinotecan production [2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. In contrast, the free base (CAS 103816-19-9) is catalogued as 4-Piperidinopiperidine-1-carbonyl Chloride, described as an impurity found in irinotecan synthesis, but without the same level of formal regulatory reference standard characterization or pharmacopeial traceability . This differentiation is material: procurement of the HCl salt from a qualified vendor ensures that the material meets the identity, purity, and characterization requirements needed for regulatory filing support, reducing the analytical burden on the purchasing organization.

Reference standard Impurity profiling ANDA submission

Process Safety and Scalability: Trialkylsilyl Halide Route to HCl Salt Versus Phosgene Dimer Route to Free Base

The original Sawada process (Chem. Pharm. Bull., 1991) for producing 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride employed a phosgene dimer (trichloromethyl chloroformate, TCF) that is 'extremely highly toxic,' requires 'special devices in a special operation area,' and yields the hydrochloride product in 'an agar-like form' that entrains unreacted phosgene dimer, posing operator exposure risk and prolonging filtration times [1]. The improved process of US 6,147,215 A replaces the phosgene dimer with a trialkylsilyl halide, carbon dioxide gas, and thionyl chloride sequence, achieving a 'highly safe and easily operable process' with high yield [1]. While this patent covers synthesis of both free base and hydrochloride salt, the downstream irinotecan yield evidence (Evidence Item 1) demonstrates that the HCl salt is the preferred form for subsequent coupling reactions. A separate patent (WO 2006/016203) describes the use of methylene chloride as solvent in the phosgene route to the bipiperidinyl carbonyl chloride hydrochloride, with the advantage that distillation solvent swap raises the distillation temperature to control dimer impurity formation; however, this process still uses phosgene gas, which requires specialized equipment and training [2]. The trialkylsilyl route thus represents a safer, more scalable alternative for producing the HCl salt form specifically.

Process safety Scale-up Phosgene alternative

Optimized Molar Stoichiometry for Irinotecan Condensation: 1.6–1.9 Equivalents of HCl Salt Defined in Patent Literature

The patent literature explicitly defines an optimized stoichiometric window for the use of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the key irinotecan condensation reaction: 1.3 to 3.0 mol, with a more preferred range of 1.6 to 1.9 mol, per 1.0 mol of 7-ethyl-10-hydroxycamptothecin [1]. This specification is coupled with a defined amount of 4-dimethylaminopyridine (DMAP) catalyst (1.5–4.0 mol, preferably 1.8–2.2 mol) and a defined polar aprotic solvent loading (400–600 mol, preferably 430–460 mol, per mol of substrate) [1]. The condensation is conducted at 70–80°C (preferably 73–77°C) [1]. This level of process parameter definition is unavailable for the free base in the same literature, and the fact that the HCl salt is the form specified in these optimized conditions implies that the stoichiometry was developed and validated specifically for the hydrochloride salt, not a generic acyl chloride. For procurement, this means that a user adopting the published, optimized process must use the HCl salt form to reproduce the cited yields and purity outcomes.

Reaction optimization Stoichiometry Process robustness

Procurement-Driven Application Scenarios for 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride (CAS 143254-82-4)


Generic Irinotecan Hydrochloride Trihydrate API Manufacturing (ANDA Pathway)

The most compelling procurement scenario is the use of the HCl salt as the key acylating intermediate in generic irinotecan production. The 2.4-fold yield advantage over the free base [1], combined with elimination of column chromatography purification [1], directly reduces the cost of goods per kilogram of API by more than 50% relative to the free base process. For companies filing ANDAs for generic irinotecan, the availability of the HCl salt as a fully characterized Irinotecan Impurity 7 reference standard with USP/EP traceability [2] provides a single-source solution for both the synthetic intermediate and the impurity standard, simplifying the supplier qualification audit and the regulatory chemistry, manufacturing, and controls (CMC) section of the dossier.

Camptothecin Analog Library Synthesis for Oncology Medicinal Chemistry

The 4-piperidinopiperidine-1-carbonyloxy moiety introduced by this compound is a critical solubilizing and pharmacokinetic-modulating group in camptothecin-based topoisomerase I inhibitors. The defined stoichiometric window of 1.6–1.9 equivalents of the HCl salt per mole of phenolic substrate [3] enables medicinal chemistry teams to perform parallel acylation reactions with predictable conversion, reducing the need for individual reaction optimization across a series of novel camptothecin analogs. The crystalline, non-hygroscopic nature of the HCl salt (mp 205–210°C) [4] further facilitates accurate weighing and handling in a multi-parallel synthesis setting, where the free base's lower melting point and moisture sensitivity could introduce weighing errors and lot-to-lot variability.

Protein Degrader (PROTAC) Building Block for Piperidine-Containing Linkers

The compound is catalogued under the 'Protein Degrader Building Blocks' product family [5], reflecting its utility in constructing heterobifunctional degrader molecules. The carbonyl chloride functional group serves as an electrophilic handle for amide or carbamate bond formation with amine- or alcohol-containing ligands, while the distal piperidine nitrogen can participate in further functionalization. The HCl salt form offers the advantage of a non-volatile, crystalline solid with stable shipping characteristics at ambient temperature (validated storage: under inert gas at 2–8°C) , which is essential for just-in-time delivery to medicinal chemistry CROs where compound inventory management and reagent freshness directly impact screening data quality.

Etoposide Prodrug Synthesis for Dual Prodrug-Enzyme Antitumor Therapy Research

The compound is employed in the synthesis of etoposide prodrugs as part of dual prodrug-enzyme antitumor therapy strategies . In this application, the high purity of the commercial HCl salt (≥97%) minimizes the introduction of impurities that could interfere with the enzymatic activation step of the prodrug or confound in vivo efficacy readouts. The availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm provides the traceability required for publication-quality data in preclinical pharmacology studies, where reviewers increasingly demand detailed reagent provenance information.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.